molecular formula C19H23N3O B14950161 Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-

Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-

Cat. No.: B14950161
M. Wt: 309.4 g/mol
InChI Key: UTBRPKFRGWCWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- is an organic compound known for its unique structure and properties. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a diethylaminobenzylidene group. The compound’s molecular formula is C17H21N3O, and it has a molecular weight of 283.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- typically involves the condensation of 4-diethylaminobenzaldehyde with 4-aminophenylacetamide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit thymidylate kinase, an enzyme involved in DNA synthesis, making it a potential antibacterial agent . The compound’s structure allows it to form stable interactions with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]- is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]acetamide

InChI

InChI=1S/C19H23N3O/c1-4-22(5-2)19-12-6-16(7-13-19)14-20-17-8-10-18(11-9-17)21-15(3)23/h6-14H,4-5H2,1-3H3,(H,21,23)

InChI Key

UTBRPKFRGWCWPP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.